molecular formula C22H27ClN2O4S B11242485 1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-3-carboxamide

Cat. No.: B11242485
M. Wt: 451.0 g/mol
InChI Key: PEKAUTVKTJOSCQ-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the 2-chlorophenyl and 4-(propan-2-yloxy)phenyl groups. Common synthetic routes may involve the use of reagents such as chlorosulfonic acid, piperidine, and various protecting groups to ensure the selective formation of the desired product. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of new products.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in various therapeutic applications.

    Industry: The compound can be utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE can be compared to other similar compounds, such as:

    1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(ETHOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE:

    1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-ACETAMIDE: The substitution of the carboxamide group with an acetamide group may alter the compound’s chemical behavior and interactions.

These comparisons highlight the uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[4-(PROPAN-2-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE and its potential advantages in various research and industrial applications.

Properties

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(4-propan-2-yloxyphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27ClN2O4S/c1-16(2)29-20-11-9-19(10-12-20)24-22(26)17-7-5-13-25(14-17)30(27,28)15-18-6-3-4-8-21(18)23/h3-4,6,8-12,16-17H,5,7,13-15H2,1-2H3,(H,24,26)

InChI Key

PEKAUTVKTJOSCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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